![molecular formula C13H21NO4 B2567288 1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid CAS No. 913744-64-6](/img/structure/B2567288.png)

1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

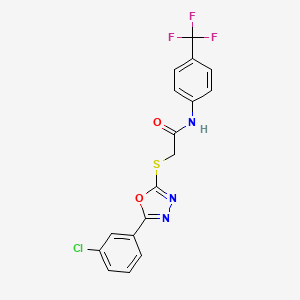

This compound is a derivative of pyrrolidine, a cyclic amine, with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid group . The Boc group is commonly used in organic synthesis to protect amines .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a cyclopropyl group, which is a three-membered carbon ring . The Boc group is attached to the nitrogen atom of the pyrrolidine ring, and the carboxylic acid group is attached to the 3-position of the pyrrolidine ring .Chemical Reactions Analysis

The Boc group can be removed from the compound using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection reaction is often used in the synthesis of complex organic molecules .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 269.34 .Scientific Research Applications

Electrophilic Building Blocks for EPC Synthesis

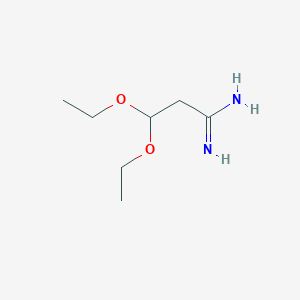

The research on brominations of cyclic acetals from α-amino acids and α- or β-hydroxy acids with N-bromosuccinimide highlights the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds (EPC). This process involves the acetalization of pivalaldehyde with hydroxy- or amino-carboxylic acids, followed by bromination, to produce chiral derivatives of pyruvic acid and 3-oxo-butanoic and -pentanoic acid (Zimmermann & Seebach, 1987).

Cyclopropane Analogue of Phenylalanine

Another study describes the facile synthesis and highly efficient resolution of a constrained cyclopropane analogue of phenylalanine. This process achieved complete stereoselectivity in the cyclopropanation step and allowed the preparation of optically pure compounds on a multigram scale (Jiménez et al., 2001).

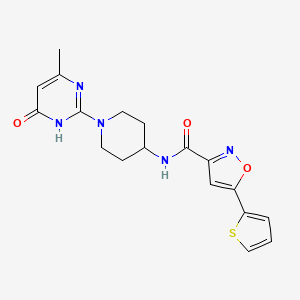

Chiral Auxiliary and Dipeptide Synthesis

The synthesis and applications of new chiral auxiliaries, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, were explored for dipeptide synthesis. This compound was used not only as an auxiliary but also as a chiral building block, demonstrating its utility in preparing enantiomerically pure compounds and facilitating various transformations (Studer, Hintermann, & Seebach, 1995).

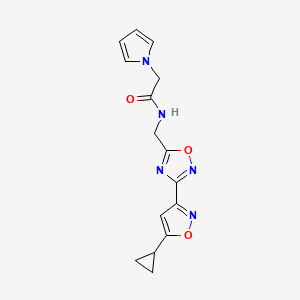

Multicomponent Synthesis of Aminopyrroles

Research on the palladium-catalyzed three-component reaction of propargyl carbonates, isocyanides, and alcohols or water introduces a method for the synthesis of polysubstituted aminopyrroles and its bicyclic analogues. This method emphasizes the versatility of tert-butylamine in facilitating nucleophilic attacks in multicomponent reactions (Qiu, Wang, & Zhu, 2017).

Conformational Analysis and Stereoselective Synthesis

A study focused on the crystal and molecular structure, along with the conformational analysis of (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid. It provides insights into the molecule's conformation in crystal states, influenced significantly by hydrogen bonding, highlighting the importance of structural analysis in understanding molecular behavior (Cetina et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary target of 1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid is amines . The compound is used in organic synthesis where it acts as a protecting group for amines .

Mode of Action

This compound interacts with its targets, the amines, by being added to them under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a protecting group for the amines, which can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The biochemical pathway affected by this compound involves the protection of amines during organic synthesis . The compound forms a protecting group around the amines, preventing them from reacting with other substances in the mixture. This allows for more controlled reactions and prevents unwanted side reactions .

Pharmacokinetics

It is known that the compound can be added to amines under aqueous conditions , suggesting that it may be soluble in water. The impact of these properties on the bioavailability of the compound would depend on the specific conditions of its use.

Result of Action

The molecular effect of the action of this compound is the formation of a protecting group around amines . This protects the amines from reacting with other substances in the mixture. On a cellular level, this allows for more controlled reactions during organic synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is added to amines under aqueous conditions , suggesting that the presence of water is necessary for its action. Additionally, the removal of the protecting group requires the presence of strong acids , indicating that the pH of the environment can influence the compound’s efficacy and stability.

properties

IUPAC Name |

4-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-9(8-4-5-8)10(7-14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVNSJSQUVHEML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-butyl-6-oxopyridazine-3-carboxamide;hydrochloride](/img/structure/B2567208.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2567209.png)

![N-(4-methoxyphenyl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2567219.png)

![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid](/img/structure/B2567220.png)

![6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-3-ol](/img/structure/B2567222.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2567223.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2567225.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B2567226.png)

![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2567228.png)